molecular formula C13H18FN3O2 B2554849 N-[3-(dimethylamino)propyl]-N'-(2-fluorophenyl)oxamide CAS No. 701273-25-8

N-[3-(dimethylamino)propyl]-N'-(2-fluorophenyl)oxamide

Cat. No.: B2554849
CAS No.: 701273-25-8
M. Wt: 267.304
InChI Key: XHEJVXBUEAGEOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(Dimethylamino)propyl]-N'-(2-fluorophenyl)oxamide is a specialized oxamide derivative intended for research use only. It is not for diagnostic, therapeutic, or personal use. Oxamide compounds are of significant interest in scientific research due to their ability to function as multiatom bridging ligands in the synthesis of polynuclear metal complexes . The structural motif of N,N'-bis(substituted)oxamides allows for the design of complex molecular architectures, making them valuable tools in the field of coordination chemistry and materials science . Specifically, N,N'-substituted oxamides have been identified as effective supporting ligands in copper-catalyzed reactions, such as the amination and amidation of aryl halides, which are key steps in the formation of carbon-nitrogen bonds . The dimethylaminopropyl group within the molecule is a common feature in monomers and polymers developed for stimuli-responsive materials, indicating potential applications in the design of "smart" systems, though this specific compound's role would require further investigation . Researchers may value this compound for exploring novel catalytic processes or constructing advanced metallo-organic frameworks.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N'-(2-fluorophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN3O2/c1-17(2)9-5-8-15-12(18)13(19)16-11-7-4-3-6-10(11)14/h3-4,6-7H,5,8-9H2,1-2H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHEJVXBUEAGEOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C(=O)NC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-(dimethylamino)propyl]-N'-(2-fluorophenyl)oxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications based on current research findings.

Chemical Structure and Synthesis

The compound features a dimethylamino group linked to a propyl chain, which is further connected to an oxamide functional group and a fluorophenyl moiety. The general structure can be represented as follows:

N 3 dimethylamino propyl N 2 fluorophenyl oxamide\text{N 3 dimethylamino propyl N 2 fluorophenyl oxamide}

Synthesis Methods

The synthesis typically involves several steps:

  • Formation of Dimethylaminopropyl Intermediate : This can be achieved by reacting dimethylamine with a suitable precursor, such as acrylonitrile.
  • Coupling with Fluorophenyl Group : The intermediate is then reacted with 2-fluorobenzoyl chloride under basic conditions to form the corresponding amide.
  • Oxamide Formation : The final step involves reacting the amide with oxalyl chloride to yield the oxamide compound.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The dimethylamino group may enhance binding affinity to various proteins, potentially modulating their activity.

  • Enzyme Inhibition : Preliminary studies suggest that compounds with similar structures can inhibit key enzymes involved in metabolic pathways, such as farnesyltransferase .
  • Receptor Interaction : The presence of the fluorophenyl group may influence the compound's ability to bind to specific receptors, enhancing its pharmacological profile.

Case Studies and Research Findings

  • A study highlighted the importance of hydrophobic substituents in enhancing enzyme inhibitory activity, suggesting that modifications in similar compounds could yield potent inhibitors .
  • Another investigation into related oxamide derivatives indicated potential applications in medicinal chemistry due to their ability to interact with cellular targets effectively .

Comparative Analysis

To better understand the biological implications of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureNotable Activity
N-[3-(dimethylamino)propyl]-N'-(4-fluorophenyl)oxamideStructureEnzyme inhibition
N-[3-(dimethylamino)propyl]-N'-(2-chlorophenyl)oxamideStructureAntitumor activity

Applications in Research

The compound's unique structure makes it a valuable subject for further research in various fields:

  • Medicinal Chemistry : Potential development as an enzyme inhibitor or therapeutic agent.
  • Biochemical Assays : Use as a probe for studying protein-ligand interactions.
  • Material Science : Exploration for applications in creating specialty chemicals.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Variations

The following oxamide derivatives share structural motifs with the target compound but differ in substituents, leading to distinct chemical and biological behaviors:

N-(5-Chloro-2-hydroxyphenyl)-N'-[3-(dimethylamino)propyl]oxamide
  • Substituents: 5-Chloro-2-hydroxyphenyl and 3-(dimethylamino)propyl.
  • Key Features : The hydroxyl and chloro groups introduce hydrogen-bonding capabilities and electron-withdrawing effects. This compound acts as a bridging ligand in trimetallic Cu<sup>II</sup>-Zn<sup>II</sup> complexes, demonstrating cytotoxicity against cancer cell lines and strong DNA/protein binding affinity .
  • Fluorine’s electronegativity may enhance stability and alter metal-binding kinetics compared to chlorine.
N-[3-(Dimethylamino)propyl]-N'-[6-(trifluoromethyl)pyridin-3-yl]oxamide
  • Substituents: 6-Trifluoromethylpyridin-3-yl and 3-(dimethylamino)propyl.
  • Key Features: The pyridine ring with a trifluoromethyl group enhances π-π stacking and hydrophobic interactions.
N-[3-(Dimethylamino)propyl]-N'-(2-hydroxyphenyl)oxamide
  • Substituents: 2-Hydroxyphenyl and 3-(dimethylamino)propyl.
  • Key Features : Forms binuclear Cu<sup>II</sup> complexes with distorted square-planar and square-pyramidal geometries. The hydroxyl group facilitates intramolecular hydrogen bonds and stabilizes crystal packing .
  • Comparison: Replacing the hydroxyl with fluorine eliminates hydrogen-bond donor capacity but may improve metabolic stability in vivo.

Physicochemical Properties

Compound Molecular Weight Substituent Effects Solubility (Predicted)
Target Compound ~309.3 g/mol Fluorine enhances lipophilicity; dimethylamino improves polar solubility. Moderate in DMSO/water
N-(5-Chloro-2-hydroxyphenyl)-...oxamide ~353.8 g/mol Hydroxyl and chloro groups increase polarity. High in polar solvents
N'-[6-(Trifluoromethyl)pyridin-3-yl]oxamide 318.29 g/mol Trifluoromethylpyridine enhances hydrophobicity. Low in water

Coordination Chemistry and Metal Complexation

  • Target Compound: Expected to form stable complexes with Cu<sup>II</sup> or Zn<sup>II</sup> via the oxamide’s carbonyl oxygen and dimethylamino nitrogen. Fluorine’s inductive effect may weaken metal-ligand bonds compared to electron-donating groups.
  • N-(5-Chloro-2-hydroxyphenyl)-...oxamide : Forms heterometallic complexes with Cu<sup>II</sup> and Zn<sup>II</sup>, where the hydroxyl group participates in hydrogen bonding, stabilizing the crystal lattice .
  • N'-(2-Hydroxyphenyl)oxamide : Exhibits a binuclear Cu<sup>II</sup> structure with water coordination, highlighting the role of hydroxyl in stabilizing axial ligands .

Q & A

Q. What are the optimal synthetic routes for N-[3-(dimethylamino)propyl]-N'-(2-fluorophenyl)oxamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves coupling 2-fluoroaniline with 3-(dimethylamino)propylamine using oxalyl chloride as a bridging agent. Key parameters include:

  • Solvent : Dichloromethane or tetrahydrofuran for solubility and reactivity .
  • Catalyst : Triethylamine or pyridine to neutralize HCl byproducts .
  • Temperature : Room temperature to 50°C to balance reaction rate and side-product formation . Industrial-scale methods may employ continuous flow reactors for precise control . Post-synthesis purification via column chromatography or recrystallization is critical for high-purity yields.

Q. How is the molecular structure of this compound characterized, and what techniques validate its configuration?

  • X-ray crystallography : Resolves bond lengths, angles, and stereochemistry. For example, asymmetrical oxamide ligands in related complexes show distorted square-planar or pyramidal geometries around metal ions .
  • Spectroscopy :
  • NMR : Confirms proton environments (e.g., dimethylamino protons at ~2.2 ppm, aromatic fluorophenyl signals at 6.8–7.5 ppm) .
  • IR : Identifies carbonyl stretches (~1650–1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
    • Mass spectrometry : Validates molecular weight via [M+H]⁺ or [M–H]⁻ peaks .

Advanced Research Questions

Q. What experimental designs are recommended for studying the bioactivity of this compound, particularly its interaction with DNA or proteins?

  • DNA-binding assays :
  • UV-Vis titration : Monitor hypochromicity or redshift in absorption spectra to assess intercalation or groove binding .
  • Fluorescence quenching : Use ethidium bromide displacement to quantify binding constants (e.g., Kₐ ~10⁴–10⁵ M⁻¹) .
    • Protein interaction studies :
  • BSA fluorescence quenching : Measure Stern-Volmer constants to evaluate static/dynamic quenching mechanisms .
  • Molecular docking : Simulate binding poses with BSA or DNA using software like AutoDock; prioritize hydrogen bonding and hydrophobic interactions .

Q. How do steric and electronic properties of the oxamide bridge influence the stability of metal complexes derived from this compound?

  • Steric effects : Bulky substituents (e.g., 2-fluorophenyl) reduce coordination flexibility, favoring monodentate over bridging modes .
  • Electronic effects : Electron-withdrawing groups (e.g., -F) enhance metal-ligand charge transfer, stabilizing Cu(II) or Ni(II) complexes. Potentiometric studies show logβ values ~10–12 for Cu²⁺ complexes .
  • Structural validation : Single-crystal X-ray diffraction confirms μ-oxamido bridging in trinuclear complexes, with Cu–N/O bond lengths of ~1.95–2.05 Å .

Q. What methodologies address contradictions in spectroscopic vs. crystallographic data for this compound’s coordination geometry?

  • Multi-technique validation : Cross-reference X-ray data (exact bond angles) with EPR (zero-field splitting parameters) and electronic spectra (d-d transition wavelengths) .
  • DFT calculations : Optimize geometry using B3LYP/6-31G* basis sets to reconcile observed vs. computed ligand field parameters .
  • Refinement software : Use SHELXL for high-resolution crystallographic data to minimize R-factor discrepancies (<0.06) .

Q. How can researchers design asymmetric oxamide ligands from this compound for selective cytotoxicity in cancer cells?

  • Ligand functionalization : Introduce chloro or hydroxy groups (e.g., N-(5-chloro-2-hydroxyphenyl)) to enhance DNA cross-linking .
  • Metal selection : Cu(II) complexes exhibit higher IC₅₀ values (~20 μM against HeLa cells) than Ni(II) due to redox activity .
  • Apoptosis assays : Use flow cytometry (Annexin V/PI staining) to confirm caspase-mediated pathways .

Data Analysis & Experimental Challenges

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) for slow evaporation .
  • Co-crystallization : Add 2,2'-bipyridine to stabilize metal complexes via π-π stacking .
  • Cryoprotection : Flash-cool crystals in liquid N₂ with 20% glycerol to prevent ice formation .

Q. How do π-π stacking and hydrogen bonding contribute to the supramolecular architecture of its metal complexes?

  • π-π interactions : Aromatic rings (e.g., bipyridine) stack at 3.5–4.0 Å distances, stabilizing 3D networks .
  • Hydrogen bonds : O–H⋯O (2.6–2.8 Å) and N–H⋯O (2.7–3.0 Å) interactions link complex cations and anions .

Methodological Resources

  • Structural refinement : SHELX suite for high-resolution data processing .
  • Bioactivity protocols : Refer to cytotoxicity assays in J. Photochem. Photobiol. B .
  • Synthetic guidelines : Optimize oxalyl chloride coupling as per PubChem data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.